molecular formula C30H39PS B14511697 Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane CAS No. 63491-96-3

Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane

Cat. No.: B14511697
CAS No.: 63491-96-3
M. Wt: 462.7 g/mol
InChI Key: DVOXUUYOTFZYSW-UHFFFAOYSA-N
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Description

Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a central phosphorus atom bonded to three 2,3,5,6-tetramethylphenyl groups and a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane typically involves the reaction of tris(2,3,5,6-tetramethylphenyl)phosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

P(C6H2(CH3)4)3+SPS(C6H2(CH3)4)3\text{P(C}_6\text{H}_2\text{(CH}_3\text{)}_4\text{)}_3 + \text{S} \rightarrow \text{PS(C}_6\text{H}_2\text{(CH}_3\text{)}_4\text{)}_3 P(C6​H2​(CH3​)4​)3​+S→PS(C6​H2​(CH3​)4​)3​

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of reactants.

Chemical Reactions Analysis

Types of Reactions

Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its phosphine precursor.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tris(2,3,5,6-tetramethylphenyl)phosphine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug design and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The sulfur and phosphorus atoms provide sites for interaction with metal ions, facilitating various catalytic reactions. The compound’s unique structure allows it to stabilize reactive intermediates, enhancing the efficiency of catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,3,5,6-tetramethylphenyl)phosphine: The precursor to Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane.

    Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane: A borane compound with similar phenyl groups.

    2,3,5,6-Tetramethyl-p-phenylenediamine: A related aromatic compound with similar methyl substitutions.

Uniqueness

This compound is unique due to the presence of both sulfur and phosphorus atoms in its structure, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in catalysis and materials science, distinguishing it from other similar compounds.

Properties

CAS No.

63491-96-3

Molecular Formula

C30H39PS

Molecular Weight

462.7 g/mol

IUPAC Name

sulfanylidene-tris(2,3,5,6-tetramethylphenyl)-λ5-phosphane

InChI

InChI=1S/C30H39PS/c1-16-13-17(2)23(8)28(22(16)7)31(32,29-24(9)18(3)14-19(4)25(29)10)30-26(11)20(5)15-21(6)27(30)12/h13-15H,1-12H3

InChI Key

DVOXUUYOTFZYSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)P(=S)(C2=C(C(=CC(=C2C)C)C)C)C3=C(C(=CC(=C3C)C)C)C)C)C

Origin of Product

United States

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